molecular formula C22H18ClN3O2S2 B2954087 N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260931-91-6

N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2954087
CAS No.: 1260931-91-6
M. Wt: 455.98
InChI Key: VLMVOYXJIGCHRF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide group and substituted aromatic moieties. Its core structure consists of a bicyclic thienopyrimidinone scaffold, with a 3,5-dimethylphenyl group at position 3 and a 4-chlorophenylacetamide chain connected via a sulfanyl bridge.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-9-14(2)11-17(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-16-5-3-15(23)4-6-16/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVOYXJIGCHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for assessing its therapeutic potential. This article synthesizes available data on its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

  • Molecular Formula : C24H20ClN3O2S
  • SMILES : CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C
  • InChI : InChI=1S/C24H20ClN3O2S/c1-15-7-10-18(13-16(15)2)26-22(29)14-31-24-27-21-6-4-3-5-20(21)23(30)28(24)19-11-8-17(25)9-12-19/h3-13H,14H2,1-2H3,(H,26,29)

1. Antibacterial Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antibacterial activity. For instance, synthesized derivatives showed moderate to strong effects against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values significantly lower than standard antibiotics, indicating enhanced potency against specific bacterial strains .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. In vitro assays have shown that thienoquinolone derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds related to the thieno[3,2-d]pyrimidine core have been noted for their ability to induce apoptosis in cancer cells and inhibit cell cycle progression .

3. Enzyme Inhibition

The biological activity of this compound includes enzyme inhibition. Specifically:

  • Acetylcholinesterase (AChE) : Compounds derived from similar structures have shown strong AChE inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound has been evaluated for urease inhibition with promising results. The IC50 values for certain derivatives were reported as low as 1.13 µM, indicating strong inhibitory effects compared to standard urease inhibitors .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Values (µM)Reference
AntibacterialSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
AnticancerVarious Cancer Cell LinesInduced apoptosis
Enzyme InhibitionAcetylcholinesterase (AChE)< 10
Urease1.13 - 6.28

Comparison with Similar Compounds

Aromatic Groups at Position 3:

  • 3,5-Dimethylphenyl (target compound): The electron-donating methyl groups enhance lipophilicity (logP) and may influence steric interactions in binding pockets.
  • 4-Chlorophenyl : features a 4-chlorophenyl group at position 3, introducing an electron-withdrawing substituent that could modulate electronic properties and hydrogen-bonding capacity .

Acetamide Side Chain Variations:

  • 4-Chlorophenyl vs. 2,5-Dimethylphenyl : ’s compound substitutes the 4-chlorophenyl acetamide with a 2,5-dimethylphenyl group, which introduces ortho-methyl groups that may hinder rotational freedom and target engagement .
  • Trifluoromethylphenyl : ’s derivative includes a 2-(trifluoromethyl)phenyl group, enhancing metabolic resistance due to the CF₃ group’s electronegativity and steric effects .

Key Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~445 g/mol (estimated) 407.93 g/mol ~500 g/mol (cyclopenta-fused)
Lipophilicity (logP) High (due to 3,5-dimethyl) Moderate (ethyl/dimethyl) High (bulky aryl groups)
Hydrogen Bond Acceptors 5 (amide, carbonyl, sulfur) 4 6 (additional carbonyl)

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